Cas no 1217822-95-1 ((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a dimethoxyphenyl substituent. Its stereochemically defined (2R,3R) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds. The presence of both amino and hydroxy functional groups enhances its utility in peptide modifications and as a building block for complex molecular architectures. The dimethoxy substitution pattern on the phenyl ring may influence electronic and steric properties, facilitating selective chemical transformations. This compound is typically used under controlled conditions due to its reactive functional groups, requiring careful handling to preserve its stereochemical integrity.
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid structure
1217822-95-1 structure
商品名:(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
CAS番号:1217822-95-1
MF:C11H15NO5
メガワット:241.2405
MDL:MFCD07363682
CID:1035580
PubChem ID:40787425

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
    • (2R,3R)-3-AMINO-2-HYDROXY-3-(2,3-DIMETHOXY-PHENYL)-PROPANOIC ACID
    • 3-(R)-Amino-2-(R)-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid
    • AG-A-54125
    • AK119199
    • CTK6J3872
    • KB-206438
    • MolPort-003-794-986
    • 3-(r)-amino-2-(r)-hydroxy-3-(2,3-dimethoxyphenyl)propanoic acid
    • (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoicacid
    • 1217822-95-1
    • DTXSID30654616
    • PS-12868
    • Rel-(2R,3R)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
    • MFCD07363682
    • AKOS016844025
    • (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid
    • (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid
    • 1391560-36-3
    • MDL: MFCD07363682
    • インチ: InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15)/t8-,9-/m1/s1
    • InChIKey: WIZUAKGGDWVKLC-RKDXNWHRSA-N
    • ほほえんだ: COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)N

計算された属性

  • せいみつぶんしりょう: 241.09500
  • どういたいしつりょう: 241.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

  • PSA: 102.01000
  • LogP: 0.84940

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB388769-100 mg
(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid
1217822-95-1
100mg
€382.00 2023-04-25
Chemenu
CM220629-1g
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
1217822-95-1 95%
1g
$1117 2023-02-18
abcr
AB388769-1g
(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; .
1217822-95-1
1g
€842.20 2025-03-19
Alichem
A019118118-1g
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
1217822-95-1 95%
1g
$988.80 2023-09-03
Chemenu
CM220629-1g
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
1217822-95-1 95%
1g
$1117 2021-06-09
abcr
AB388769-100mg
(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; .
1217822-95-1
100mg
€210.70 2025-03-19
abcr
AB388769-500mg
(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; .
1217822-95-1
500mg
€527.70 2025-03-19

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 関連文献

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acidに関する追加情報

Introduction to (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic Acid (CAS No. 1217822-95-1)

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, identified by its CAS number 1217822-95-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center and a unique aromatic substituent, has garnered attention for its potential applications in drug discovery and therapeutic development.

The structure of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid consists of a proline-like backbone with an additional hydroxyl group at the second carbon position and an amino group at the third carbon position. The presence of the 2,3-dimethoxyphenyl group introduces a layer of complexity that can influence its biological activity and interactions with biological targets.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of a molecule can significantly impact its pharmacological properties, including its efficacy, selectivity, and metabolic stability. The specific configuration of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid makes it a valuable candidate for further investigation in this context.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The combination of the amino and hydroxyl functional groups provides multiple sites for chemical modification, allowing for the synthesis of derivatives with tailored biological activities. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop new drugs.

Recent studies have begun to explore the pharmacological properties of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in various disease pathways. For instance, its structure resembles that of some known bioactive molecules that have demonstrated efficacy in preclinical models.

The aromatic ring in (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is particularly noteworthy due to its dimethoxy substitution pattern. This type of substitution can enhance solubility and improve binding affinity to biological targets. Additionally, the methoxy groups can serve as points for further functionalization, allowing for the creation of more complex derivatives.

In the realm of drug discovery, the synthesis of enantiomerically pure compounds is often essential to achieve desired pharmacological outcomes. The stereochemistry of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid presents an opportunity to explore the impact of chirality on biological activity. By carefully controlling the synthesis process, researchers can produce enantiopure forms of this compound for detailed pharmacological evaluation.

The potential applications of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid extend beyond traditional drug development. Its unique structure may also find utility in materials science and biotechnology. For example, it could serve as a building block for designing novel polymers or functional materials with specific properties.

As research continues to uncover new biological targets and therapeutic strategies, compounds like (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid are likely to play an increasingly important role in addressing unmet medical needs. The combination of its structural features and potential biological activities makes it a promising candidate for further exploration in both academic and industrial settings.

The future development of this compound will likely involve interdisciplinary collaboration between chemists, biologists, and pharmacologists. By leveraging advances in synthetic chemistry and computational modeling, researchers can optimize the properties of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid and explore its full potential as a therapeutic agent or functional material.

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Amadis Chemical Company Limited
(CAS:1217822-95-1)(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
A1112975
清らかである:99%/99%
はかる:500mg/1g
価格 ($):313.0/499.0